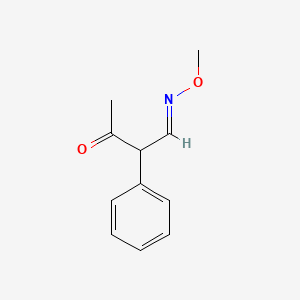![molecular formula C16H14N2O3 B3129787 ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate CAS No. 339109-26-1](/img/structure/B3129787.png)
ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate
Overview
Description
Ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate is a heterocyclic compound that features a pyridine ring substituted with a cyano group, a phenyl group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate typically involves the condensation of ethyl cyanoacetate with an appropriate aldehyde or ketone, followed by cyclization and functional group transformations. One common method involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium ethoxide, leading to the formation of an intermediate, which then undergoes cyclization to form the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The phenyl group or other substituents on the pyridine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-cyano-2-oxo-6-(4-methylphenyl)-1(2H)-pyridinyl]acetate
- Ethyl 2-[3-cyano-2-oxo-6-(4-chlorophenyl)-1(2H)-pyridinyl]acetate
- Ethyl 2-[3-cyano-2-oxo-6-(4-methoxyphenyl)-1(2H)-pyridinyl]acetate
Uniqueness
Ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 2-(3-cyano-2-oxo-6-phenylpyridin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-15(19)11-18-14(12-6-4-3-5-7-12)9-8-13(10-17)16(18)20/h3-9H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULTINSKSNJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C(C1=O)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3129704.png)
![ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate](/img/structure/B3129725.png)
![N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3129727.png)

![methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate](/img/structure/B3129750.png)
![N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3129755.png)
![5-[(4-fluorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3129760.png)


![1-[4-(Tert-butyl)benzyl]-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3129791.png)
![3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one](/img/structure/B3129807.png)
![2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129814.png)


